molecular formula C27H25N3O3 B15017371 Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B15017371
M. Wt: 439.5 g/mol
InChI Key: KRRCXFVDSBDXPF-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include ethyl acetoacetate, benzyloxybenzaldehyde, and ammonium acetate. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical properties .

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-methyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C27H25N3O3/c1-3-32-26(31)24-18(2)28-27-29-22-11-7-8-12-23(22)30(27)25(24)20-13-15-21(16-14-20)33-17-19-9-5-4-6-10-19/h4-16,25H,3,17H2,1-2H3,(H,28,29)

InChI Key

KRRCXFVDSBDXPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=C(C=C4)OCC5=CC=CC=C5)C

Origin of Product

United States

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